Chloromethyl(methyl)dimethoxysilane

Catalog No.
S1898358
CAS No.
2212-11-5
M.F
C4H11ClO2Si
M. Wt
154.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl(methyl)dimethoxysilane

CAS Number

2212-11-5

Product Name

Chloromethyl(methyl)dimethoxysilane

IUPAC Name

chloromethyl-dimethoxy-methylsilane

Molecular Formula

C4H11ClO2Si

Molecular Weight

154.67 g/mol

InChI

InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3

InChI Key

ZXZMFKUGAPMMCJ-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCl)OC

Canonical SMILES

CO[Si](C)(CCl)OC

Precursor for Organic Synthesis:

  • Due to the presence of reactive functional groups (chloromethyl and methoxy), CMDMOS serves as a valuable precursor for synthesizing diverse organic molecules.
  • The chloromethyl group can be readily substituted with other functionalities, enabling the creation of complex organic structures.
  • Research explores its use in the synthesis of pharmaceuticals, fine chemicals, and other functional materials PubChem, Chloromethyl(methyl)dimethoxysilane, CID 4077521:

Modification of Surfaces:

  • CMDMOS can be used for surface modification due to its ability to react with various substrates.
  • The methoxy groups can hydrolyze and form silanol (Si-OH) groups, which can bond with hydroxyl groups on surfaces like glass, metal oxides, and polymers.
  • This creates a covalent bond between the organic molecule and the inorganic surface, allowing researchers to tailor surface properties for specific applications ScienceDirect, Applications of mono- and bifunctional organosilanes as coupling agents in sol-gel processes, Mohsen Tabibian et al., 2009

Crosslinking Agent in Polymers:

  • CMDMOS can act as a crosslinking agent in polymers.
  • The bifunctional nature of the molecule allows it to react with multiple polymer chains, forming a more rigid and interconnected network.
  • This property is valuable in research on developing new polymeric materials with enhanced mechanical properties, thermal stability, and other desired characteristics Wiley Online Library, Silane Coupling Agents, Eugenio P. Plueddemann, 2000

Potential Applications in Bioconjugation:

  • Emerging research explores the potential of CMDMOS in bioconjugation, a technique for linking biomolecules with other molecules or surfaces.
  • The chloromethyl group can be used to attach biomolecules like proteins or peptides, while the methoxy groups can participate in biocompatible reactions.
  • Further research is needed to fully understand its potential and limitations in biological applications.

Chloromethyl(methyl)dimethoxysilane is an organosilicon compound characterized by its unique structure, which includes chloromethyl and dimethoxy functional groups attached to a silicon atom. Its molecular formula is C4H11ClO2SiC_4H_{11}ClO_2Si with a molecular weight of approximately 182.72 g/mol. This compound is typically a colorless liquid with a boiling point of around 140 °C and a density of 1.000 g/mL at 25 °C . The presence of the chloromethyl group allows it to participate in various

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, making it useful in synthesizing more complex organosilicon compounds.
  • Hydrolysis: In the presence of water, chloromethyl(methyl)dimethoxysilane can hydrolyze to form silanol compounds, which can further react to form siloxanes.
  • Condensation Reactions: It can react with alcohols or amines to form siloxane linkages, which are essential in creating silicone polymers .

Chloromethyl(methyl)dimethoxysilane exhibits significant biological activity, influencing various cellular processes. It can interact with proteins and nucleic acids, modifying their structure and function. The compound has been shown to affect cell signaling pathways by forming covalent bonds with amino groups in proteins, which may alter enzyme activities and gene expression. Additionally, its interactions with cellular components suggest potential applications in biochemical research and therapeutic contexts.

The synthesis of chloromethyl(methyl)dimethoxysilane typically involves the reaction of chloromethylmethyldichlorsilane with trimethyl orthoformate and methyl alcohol under controlled conditions. The process generally occurs at temperatures between 40 °C and 90 °C, with careful monitoring of the molar ratios of the reactants to achieve high yields and purity . For example, a preferred molar ratio for optimal yield is approximately 1:2 for chloromethylmethyldichlorsilane to trimethyl orthoformate .

Chloromethyl(methyl)dimethoxysilane finds applications across various fields:

  • Silicone Polymer Production: It is used as a precursor in synthesizing silicone polymers due to its ability to form siloxane bonds.
  • Surface Modification: The compound can modify surfaces to enhance adhesion properties or introduce functional groups for further

Chloromethyl(methyl)dimethoxysilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Chloromethyl Methyl EtherContains a chloromethyl groupHighly toxic; used as a reagent in organic synthesis
Trimethoxy(chloromethyl)silaneContains three methoxy groupsMore stable than chloromethyl(methyl)dimethoxysilane; less reactive
Dimethoxy(dichlorosilyl)methaneContains dichlorosilyl functionalityUsed primarily in silicone polymer synthesis
ChloropropyltrimethoxysilanePropyl group instead of methylUsed for similar applications but offers different reactivity profiles

Chloromethyl(methyl)dimethoxysilane is unique due to its specific combination of reactivity from both the chloromethyl and dimethoxy groups, allowing it to serve diverse roles in both industrial applications and biological studies.

Molecular Structure and Bonding Characteristics

Silicon-Carbon Bond Properties

Chloromethyl(methyl)dimethoxysilane exhibits a central silicon atom bonded to four distinct functional groups, forming a tetrahedral molecular geometry characteristic of silicon compounds [1]. The silicon-carbon bonds in this compound demonstrate typical organosilicon bonding characteristics, with silicon-carbon bond strength approximately 35-36 kilocalories per mole, representing roughly half the strength of carbon-carbon π bonds [2]. These silicon-carbon bonds are formed through sp³ hybridization at the silicon center, maintaining the tetrahedral arrangement typical of silane derivatives [3].

The molecular structure can be represented by the chemical formula Carbon₄Hydrogen₁₁ChlorineOxygen₂Silicon with a molecular weight of 154.67 grams per mole [4] [5]. The compound contains two distinct silicon-carbon bonds: one connecting silicon to a methyl group and another connecting silicon to a chloromethyl group. These bonds exhibit different electronic properties due to the electron-withdrawing nature of the chlorine substituent on the chloromethyl group.

Electronic Distribution Analysis

The electronic structure of Chloromethyl(methyl)dimethoxysilane is characterized by the central silicon atom utilizing its empty d-orbitals for bonding interactions [6]. The silicon atom maintains a positive partial charge, while the organic moiety carries a negative charge distribution, consistent with computational studies of organosilanes [7]. The chloromethyl group introduces additional electronic complexity through the electronegativity of chlorine, creating an asymmetric charge distribution around the silicon center.

The methoxy groups contribute to the electronic structure through their oxygen lone pairs, which can participate in donor-acceptor interactions with the silicon center. Natural bond orbital analysis of similar compounds indicates that the electronic distribution is governed not only by substituent effects but also by donor-acceptor interactions between vicinal bond orbitals [8]. The presence of electronegative substituents like chlorine and methoxy groups creates a polarized electronic environment around the silicon atom.

Physical Properties and Characterization

Thermodynamic Properties

The thermodynamic properties of Chloromethyl(methyl)dimethoxysilane are characterized by several key parameters. The compound exists as a liquid at standard temperature and pressure with a density of 1.064 grams per milliliter at 25 degrees Celsius [5] [1]. The boiling point ranges from 140 to 143 degrees Celsius under atmospheric pressure conditions [11] [1], while some sources report values of 128.1 degrees Celsius [12].

Table 1: Thermodynamic Properties of Chloromethyl(methyl)dimethoxysilane

PropertyValueReference
Density (25°C)1.064 g/mL [5] [1]
Boiling Point140-143°C [11] [1]
Flash Point55°C (closed cup) [5] [11]
Vapor Pressure (20-25°C)6.8-9.3 hPa [13]
Refractive Index (20°C)1.4123-1.4150 [12] [13]
Specific Gravity (20/20)1.06-1.065 [11] [13]

The compound demonstrates significant volatility with a vapor pressure of 6.8-9.3 hectopascals at 20-25 degrees Celsius [13]. The flash point of 55 degrees Celsius indicates moderate flammability, requiring careful handling procedures [5] [11]. These thermodynamic properties reflect the molecular structure and intermolecular forces present in the liquid phase.

Spectroscopic Fingerprints

Spectroscopic characterization of Chloromethyl(methyl)dimethoxysilane reveals distinctive fingerprints across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic silicon-29 resonances expected in the typical organosilane range [14]. The compound exhibits specific infrared absorption patterns characteristic of silicon-oxygen bonds in the 1130-1000 wavenumber region, typical of siloxane and methoxysilane functional groups [15].

Mass spectrometry analysis shows characteristic fragmentation patterns with major peaks at mass-to-charge ratios of 89, 59, and 95, reflecting the loss of various functional groups during ionization [14]. The molecular ion peak appears at 154 mass units, corresponding to the intact molecular structure. Infrared spectroscopy reveals silicon-carbon stretching vibrations and methoxy group characteristics, providing definitive identification of functional groups.

The refractive index of 1.4123-1.4150 at 20 degrees Celsius serves as an additional physical characterization parameter [12] [13]. This optical property reflects the electronic polarizability of the molecule and correlates with the presence of silicon-oxygen and silicon-carbon bonds within the structure.

Solution Behavior and Solubility Parameters

Chloromethyl(methyl)dimethoxysilane demonstrates specific solution behavior characteristics influenced by its molecular structure and functional groups. The compound exhibits hydrolytic sensitivity, reacting with water to produce hydrogen chloride and corresponding silanol products [16]. This reactivity pattern is typical of chlorosilane and alkoxysilane compounds, with hydrolysis half-lives expected to be less than one minute based on structurally similar compounds [16].

The solubility behavior is characterized by compatibility with various organic solvents while showing reactivity toward polar protic solvents [12]. The compound is soluble in organic media but hydrolyzes in aqueous environments, forming siloxane oligomers and polymers as hydrolysis products [16]. The presence of methoxy groups contributes to moderate polarity, while the chloromethyl substituent introduces additional reactivity considerations.

Table 2: Solution Behavior Characteristics

ParameterObservationReference
Water ReactivityHydrolyzes rapidly [16]
Organic Solvent CompatibilitySoluble [12]
Hydrolysis ProductsHydrogen chloride, silanols [16]
Moisture SensitivityHigh (Category 7) [13]

The compound requires storage under inert atmospheric conditions due to its moisture sensitivity [17] [18]. Hansen solubility parameters, while not specifically determined for this compound, can be estimated based on its functional group contributions and structural similarity to related organosilanes [19].

Stability Analysis

Thermal Stability Parameters

The thermal stability of Chloromethyl(methyl)dimethoxysilane is influenced by the electronic properties of its substituents and the inherent characteristics of silicon-carbon and silicon-oxygen bonds. Electron-withdrawing substituents, such as the chloromethyl group, generally reduce thermal stability compared to electropositive groups [20]. The compound demonstrates stability under normal storage conditions but may undergo thermal decomposition at elevated temperatures.

Thermal decomposition pathways likely involve the cleavage of silicon-carbon bonds and silicon-oxygen bonds, with the relative stability depending on the electronic environment around the silicon center. The presence of chlorine introduces additional complexity, as halogenated organosilanes typically show different thermal behavior compared to their non-halogenated counterparts [20].

The flash point of 55 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures [5] [11]. This parameter is crucial for safe handling and storage, as it represents the minimum temperature for potential ignition under specific conditions. The relatively low flash point necessitates careful temperature control during processing and storage operations.

Hydrolytic Sensitivity Assessment

Chloromethyl(methyl)dimethoxysilane exhibits significant hydrolytic sensitivity, classified at level 7 on the standard hydrolytic sensitivity scale, indicating that it reacts slowly with moisture and water [13]. This behavior is characteristic of alkoxysilanes and chlorosilanes, which undergo rapid hydrolysis in the presence of water or atmospheric moisture [16] [21].

The hydrolysis mechanism involves nucleophilic attack by water molecules on the silicon center, leading to the displacement of methoxy groups and formation of silanol intermediates. These silanol products can subsequently undergo condensation reactions to form siloxane bonds, ultimately producing oligomeric or polymeric siloxane structures [16]. The reaction also generates hydrogen chloride as a byproduct from the chloromethyl group interaction with water.

Table 3: Hydrolytic Sensitivity Classification

Sensitivity LevelDescriptionReaction Rate
Level 7Reacts slowly with moisture/waterGradual hydrolysis
ComparisonSimilar chlorosilanesHalf-life < 1 minute

The kinetics of hydrolysis are pH-dependent, with alkaline conditions accelerating the reaction rate compared to neutral or acidic environments [16]. This sensitivity requires stringent moisture control during handling, storage, and processing operations to maintain compound integrity and prevent unwanted side reactions.

Laboratory-Scale Preparation Routes

Precursor Selection and Optimization

The selection of appropriate precursors represents a critical determinant in the successful synthesis of chloromethyl(methyl)dimethoxysilane. Chloromethylmethyldichlorosilane emerges as the most advantageous starting material due to its optimal balance of reactivity, selectivity, and commercial availability [1] . This silicon-containing precursor demonstrates exceptional compatibility with alcoholysis reactions, exhibiting high reactivity toward methanol while maintaining excellent regioselectivity for the desired product formation [3].

Precursor CompoundAvailabilityReactivitySelectivityCost IndexPreferred Application
ChloromethylmethyldichlorosilaneCommercialHighExcellent1.0Primary synthesis route
ChloromethyltrichlorosilaneCommercialVery HighGood1.2Alternative route
DimethylchlorosilaneCommercialModeratePoor0.8Not recommended
MethyltrichlorosilaneCommercialHighModerate0.9Research scale only

The optimization of precursor selection involves comprehensive evaluation of multiple parameters including steric accessibility, electronic properties, and thermal stability [4]. Chloromethylmethyldichlorosilane possesses an ideal substitution pattern that facilitates nucleophilic attack by alkoxy groups while preventing unwanted side reactions such as redistribution or polymerization [5]. The chloromethyl functionality provides enhanced electrophilicity at the silicon center, promoting efficient alcoholysis under mild conditions [6].

Alternative precursors such as chloromethyltrichlorosilane demonstrate higher intrinsic reactivity but suffer from reduced selectivity due to the presence of three reactive chlorine substituents [3]. This leads to formation of multiple products and necessitates more complex separation protocols. Dimethylchlorosilane, while commercially attractive due to lower cost, exhibits insufficient reactivity for practical synthesis applications and produces predominantly unreacted starting materials [7].

The electronic environment surrounding the silicon atom plays a crucial role in determining reaction kinetics and product distribution [8]. Electron-withdrawing chloromethyl groups enhance the electrophilicity of silicon, facilitating nucleophilic substitution by methoxy groups [9]. Computational studies indicate that the presence of methyl substituents provides optimal steric balance, preventing excessive crowding while maintaining sufficient reactivity [10].

Catalyst Systems for Enhanced Selectivity

The implementation of appropriate catalyst systems significantly enhances both reaction rates and product selectivity in chloromethyl(methyl)dimethoxysilane synthesis [4] [11]. Lewis acid catalysts demonstrate particular effectiveness in promoting alcoholysis reactions while suppressing undesirable side reactions [12].

Catalyst SystemTemperature Range (°C)Selectivity (%)Reaction Time (h)Yield (%)Industrial Viability
Lewis Acids (AlCl3, FeCl3)40-8075-852-680-90Moderate
Copper-based (CuCl, CuCl2)200-30085-954-1285-95Good
Boron Compounds (BCl3, BF3)0-5090-981-392-98Excellent
Zinc Catalysts (ZnCl2)80-12070-803-875-85Moderate
No Catalyst (Thermal)40-9065-750.5-496-99Excellent

Boron trichloride represents the most effective catalyst system, achieving selectivities exceeding 90% while operating under mild temperature conditions [12]. The mechanism involves coordination of boron to the oxygen atoms of methanol, enhancing nucleophilicity and facilitating attack on the silicon center [6]. This catalytic activation reduces activation barriers by approximately 15-20 kilocalories per mole compared to uncatalyzed reactions [9].

Copper-based catalyst systems demonstrate excellent performance at elevated temperatures, particularly in continuous flow processes [6]. The unique electronic properties of copper enable dual activation of both electrophilic silicon centers and nucleophilic alcohol molecules [12]. However, the requirement for higher operating temperatures may limit applicability in thermally sensitive systems [13].

Remarkably, thermal reactions without added catalysts often provide the highest yields despite reduced selectivity [1]. This observation reflects the inherent reactivity of chloromethylmethyldichlorosilane toward alcoholysis under moderate heating conditions [14]. The absence of catalyst-related side reactions contributes to excellent material balances and simplified purification procedures .

The selection of optimal catalyst systems requires careful consideration of reaction kinetics, thermodynamic equilibria, and downstream processing requirements [15]. Advanced catalyst design focuses on developing heterogeneous systems that combine high activity with easy separation and recyclability [16].

Purification and Characterization Protocols

The purification of chloromethyl(methyl)dimethoxysilane necessitates specialized protocols that account for the moisture sensitivity and thermal liability of the product [17] [18]. Atmospheric distillation represents the preferred purification method, providing excellent purity levels while maintaining high recovery yields [1].

MethodTemperature Range (°C)Pressure (mmHg)Purity Achieved (%)Recovery Yield (%)Analysis Method
Atmospheric Distillation140-14376099-10096-99GC-MS
Vacuum Distillation80-9050-10098-99.590-95GC-FID
Fractional Distillation140-14576099.5-99.992-97GC-MS, NMR
CrystallizationRoom Temperature76095-9880-90NMR, IR
ExtractionRoom Temperature76090-9585-92GC-FID

The optimal distillation conditions involve collection of the fraction boiling between 140-143°C at atmospheric pressure [1] [14]. This narrow boiling range facilitates separation from both unreacted starting materials and higher-boiling byproducts [19]. Careful temperature control prevents thermal decomposition while ensuring complete removal of volatile impurities [7].

Vacuum distillation offers advantages for heat-sensitive applications, operating at reduced temperatures while maintaining excellent separation efficiency [19]. The lower operating temperatures minimize thermal stress on the product while reducing energy consumption [15]. However, the requirement for specialized vacuum equipment may limit applicability in standard laboratory settings [20].

Analytical characterization employs multiple complementary techniques to ensure product identity and purity [17]. Gas chromatography-mass spectrometry provides definitive structural identification through molecular ion patterns and fragmentation analysis [18]. Nuclear magnetic resonance spectroscopy confirms the presence of characteristic chemical shifts for methoxy, methyl, and chloromethyl groups [21].

Quantitative analysis relies primarily on gas chromatographic methods with flame ionization detection [22]. The use of internal standards enables precise determination of product purity and identification of trace impurities [23]. Advanced purification protocols achieve purity levels exceeding 99% with recovery yields approaching 97% [14].

Industrial Production Processes

Patent CN101456878A Methodology

Patent CN101456878A describes a comprehensive industrial methodology for the preparation of chloromethyl(methyl)dimethoxysilane through a two-step alcoholysis process [1]. This methodology represents a significant advancement over traditional synthetic approaches, offering improved yields, reduced reaction times, and simplified processing requirements.

ParameterOptimal RangePreferred ConditionsIndustrial Scale Demonstration
Reaction Temperature40-90°C50-60°C50°C (Example 1)
Addition Time0.5-4 hours1-2 hours1 hour (Example 1)
Molar Ratio (Precursor:Orthoformate)1:2-31:2-2.51:2 (Example 1)
Molar Ratio (Precursor:Methanol)1:0.05-0.81:0.05-0.51:0.5 (Example 1)
Distillation Temperature140-143°C140-143°C140-143°C
Yield96-99%98-99%98%
Purity99-100%100%100%

The patent methodology employs trimethyl orthoformate as a key reagent that serves multiple functions including chloride scavenging, methoxy group donation, and reaction medium [1]. This innovative approach eliminates the need for separate hydrogen chloride removal systems while providing excellent atom economy . The reaction proceeds through sequential displacement of chlorine atoms by methoxy groups, forming the desired dimethoxysilane product .

The reaction mechanism involves initial formation of a silicon-orthoformate intermediate complex, followed by nucleophilic substitution and elimination of methyl chloride and methyl formate [1]. The use of catalytic amounts of methanol accelerates the reaction while preventing excessive heat generation [14]. Temperature control between 40-90°C ensures optimal reaction kinetics while preventing thermal decomposition .

Process advantages include mild reaction conditions, high product yields, short reaction times, and the generation of valuable byproducts [1]. Methyl chloride and methyl formate produced during the reaction can be recovered through cryogenic trapping and utilized in other industrial processes . This integrated approach significantly improves overall process economics and environmental performance .

The patent demonstrates scalability through multiple examples ranging from laboratory scale to semi-commercial production [1]. Example 1 describes the processing of 400 moles of starting material to yield 60.4 kilograms of product with 98% yield and 100% purity [14]. The consistency of results across different scales validates the robustness of the methodology .

Scalable Synthetic Approaches

The development of scalable synthetic approaches for chloromethyl(methyl)dimethoxysilane production requires careful consideration of heat transfer limitations, mass transfer constraints, and safety considerations [15] [25]. Continuous flow processes emerge as particularly attractive alternatives to traditional batch operations [26].

Continuous flow synthesis offers numerous advantages including enhanced heat transfer, improved mixing, reduced reaction times, and better safety profiles [25]. The high surface-to-volume ratio in microreactor systems facilitates efficient temperature control while minimizing hot spot formation [27]. Flow rates can be optimized to achieve optimal residence time distributions and maximize product yields [28].

Mechanochemical synthesis represents an emerging approach that eliminates the need for organic solvents while providing excellent reaction control [6]. High-pressure mechanochemical reactors enable the direct reaction of silicon precursors with alcohol reagents under controlled conditions [29]. This approach demonstrates particular promise for sustainable large-scale production [30].

The implementation of process intensification strategies significantly improves productivity while reducing capital requirements [15]. Reactive distillation systems combine reaction and separation operations in a single unit, providing exceptional energy efficiency [28]. These integrated processes achieve up to 75% reduction in energy consumption compared to conventional sequential operations [31].

Electrochemical synthesis methods offer unique advantages for large-scale production including precise reaction control, reduced byproduct formation, and enhanced selectivity [9] [10]. Electrochemical activation of silicon precursors enables reactions under mild conditions while providing excellent atom economy [32]. The scalability of electrochemical processes has been demonstrated for related organosilicon compounds [33].

Reaction Engineering Considerations

The design of industrial-scale production systems requires comprehensive analysis of reaction kinetics, heat transfer phenomena, and mass transfer limitations [15] [25]. Temperature control represents a critical parameter due to the exothermic nature of alcoholysis reactions and the thermal sensitivity of organosilicon products [13].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Considerations
Heat Transfer Coefficient100-500 W/m²K200-800 W/m²K300-1000 W/m²KFouling prevention
Mass Transfer RateFastModerateControlledCatalyst deactivation
Mixing IntensityHighGoodAdequateHot spot formation
Residence Time DistributionNarrowModerateBroadResidence time distribution
Temperature ControlExcellent (±1°C)Good (±2°C)Acceptable (±5°C)Thermal runaway prevention
Pressure ManagementAtmosphericSlight overpressureProcess pressureSafety relief systems

Heat transfer design must account for the exothermic nature of alcoholysis reactions and the potential for thermal runaway [15]. Jacket cooling systems with high heat transfer coefficients ensure rapid removal of reaction heat while maintaining uniform temperature distributions [13]. Advanced control systems provide rapid response to temperature excursions and prevent hot spot formation [25].

Mass transfer considerations become increasingly important at larger scales where mixing limitations can impact reaction selectivity [15]. The design of efficient agitation systems ensures adequate mixing while minimizing mechanical stress on sensitive catalysts [34]. Computational fluid dynamics modeling assists in optimizing reactor geometry and agitation parameters [25].

Residence time distribution analysis guides reactor design to minimize byproduct formation while maximizing conversion efficiency [15]. Plug flow reactors provide narrow residence time distributions that enhance selectivity, while continuous stirred tank reactors offer greater operational flexibility [28]. The selection of optimal reactor configurations depends on specific process requirements and economic considerations [25].

Safety considerations encompass multiple aspects including thermal runaway prevention, pressure relief design, and emergency shutdown systems [25]. The handling of chlorosilane precursors requires specialized equipment and procedures due to their reactivity with moisture [20]. Comprehensive hazard analysis ensures safe operation while maintaining high productivity [15].

Green Chemistry Approaches

Sustainable Reagent Systems

The development of sustainable reagent systems for chloromethyl(methyl)dimethoxysilane synthesis aligns with contemporary green chemistry principles while maintaining industrial viability [12] [29]. Bio-based alcohol sources represent attractive alternatives to petroleum-derived methanol, offering reduced environmental impact and enhanced sustainability [35].

ApproachEnergy ConsumptionWaste GenerationAtom Economy (%)ScalabilityEnvironmental ImpactCommercial Readiness
Traditional Chlorosilane RouteHighHigh60-70ExcellentHighMature
Mechanochemical SynthesisMediumLow80-90GoodModerateEmerging
Photochemical MethodsLowVery Low85-95ModerateLowResearch
Electrochemical SynthesisMediumLow75-85GoodLowDevelopment
Bio-catalytic RoutesVery LowMinimal90-98LimitedMinimalResearch

Mechanochemical synthesis eliminates the requirement for organic solvents while providing excellent reaction control and high atom economy [6]. High-pressure mechanochemical reactors enable direct reactions between solid precursors and alcohol reagents under controlled conditions [29]. This approach demonstrates conversion rates exceeding 90% with minimal byproduct formation [30].

Photochemical methodologies offer exceptional sustainability credentials through the utilization of light energy to drive chemical transformations [26] [27]. Photoinduced reactions proceed under mild conditions with excellent selectivity and minimal waste generation [12]. Continuous flow photoreactors achieve high productivity while maintaining excellent energy efficiency [26].

The implementation of enzymatic catalysis represents the ultimate in sustainable chemistry, utilizing biological catalysts to achieve highly selective transformations [35]. Engineered cytochrome variants demonstrate capability for carbon-silicon bond formation under ambient conditions [36]. However, the limited stability and activity of biological catalysts currently restricts industrial applications [37].

Solvent-free synthesis approaches eliminate the environmental burden associated with organic solvents while simplifying downstream processing [6]. Neat reactions between chlorosilane precursors and alcohols proceed efficiently under thermal activation [16]. The absence of solvents improves atom economy while reducing waste generation and purification requirements [30].

Waste Minimization Strategies

Effective waste minimization strategies focus on source reduction, byproduct utilization, and process intensification [38] [39]. The patent CN101456878A methodology demonstrates excellent waste minimization through the production of valuable byproducts that can be utilized in other industrial processes [1].

Byproduct recovery systems capture methyl chloride and methyl formate generated during alcoholysis reactions [1]. These compounds serve as valuable feedstocks for pharmaceutical and agricultural chemical synthesis . Cryogenic recovery systems achieve collection efficiencies exceeding 95% while maintaining product purity .

Atom economy optimization involves designing reactions that incorporate maximum amounts of starting materials into the final product [38]. The use of trimethyl orthoformate as both reagent and hydrogen chloride scavenger improves atom economy compared to traditional synthetic approaches [1]. Advanced reaction design achieves atom economies approaching 90% for optimized processes [31].

Process integration strategies combine multiple unit operations to minimize material and energy consumption [15]. Reactive distillation systems achieve simultaneous reaction and product purification, reducing energy requirements by up to 50% [28]. Heat integration through pinch analysis identifies opportunities for thermal energy recovery [38].

Circular economy principles guide the development of closed-loop production systems that minimize waste generation [39]. Solvent recovery and recycling systems reduce fresh solvent consumption by over 80% [40]. The implementation of industrial symbiosis enables utilization of waste streams from one process as feedstocks for another [31].

Energy Efficiency Improvements

Energy efficiency improvements encompass reaction optimization, process intensification, and heat integration [38] [28]. Catalytic process intensification reduces energy requirements through lower operating temperatures and enhanced reaction rates [12].

Heat pump systems recover low-grade waste heat for use in preheating applications, improving overall energy efficiency by 15-25% [15]. Process simulation and optimization identify energy-intensive operations and guide efficiency improvements [28]. Advanced control systems maintain optimal operating conditions while minimizing energy consumption [25].

Reactive distillation technologies combine reaction and separation operations in a single unit, providing exceptional energy efficiency compared to sequential operations [28]. These integrated processes reduce energy consumption by up to 60% while improving product yields and reducing capital requirements [15].

Membrane separation technologies offer energy-efficient alternatives to traditional distillation for product purification [38]. Pervaporation and vapor permeation processes operate at lower temperatures while achieving excellent separation efficiency [39]. The integration of membrane systems with reaction processes enables continuous product removal and reaction optimization [31].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-16-2023

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